molecular formula C11H14ClNO2 B1287329 benzyl N-(3-chloropropyl)carbamate CAS No. 53602-19-0

benzyl N-(3-chloropropyl)carbamate

Cat. No.: B1287329
CAS No.: 53602-19-0
M. Wt: 227.69 g/mol
InChI Key: SDZIOSZETONVQE-UHFFFAOYSA-N
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Description

benzyl N-(3-chloropropyl)carbamate is a chemical compound with the molecular formula C9H10ClNO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used in organic synthesis as a reagent for the protection of amino groups.

Scientific Research Applications

benzyl N-(3-chloropropyl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates.

    Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

Target of Action

Benzyl N-(3-chloropropyl)carbamate belongs to the class of compounds known as carbamates . Carbamates are known to be potent inhibitors of acetylcholinesterase (AChE) , an enzyme that plays a crucial role in terminating the transmission of nerve signals at cholinergic synapses by breaking down the neurotransmitter acetylcholine .

Mode of Action

Carbamates, including this compound, interact with AChE by mimicking the normal hydrolysis of acetylcholine at the active site of the enzyme . This interaction leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic pathways .

Biochemical Pathways

The inhibition of AChE by carbamates affects the cholinergic pathway, which is involved in various physiological processes, including muscle contraction, heart rate, memory, and learning . The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of the cholinergic pathway, which can have potential applications in various medical contexts, including neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

The bioavailability of carbamates is generally influenced by their chemical stability and potential to enhance cellular membrane permeability .

Result of Action

The primary result of the action of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels. This can result in overstimulation of cholinergic pathways, potentially affecting various physiological processes, including muscle contraction, heart rate, memory, and learning .

Biochemical Analysis

Biochemical Properties

Benzyl (3-chloropropyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of peptides. The compound’s interaction with enzymes such as carbamoyltransferases facilitates the formation of stable carbamate linkages, which can be selectively removed under specific conditions . These interactions are essential for the controlled synthesis of complex peptides and proteins.

Cellular Effects

Benzyl (3-chloropropyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, Benzyl (3-chloropropyl)carbamate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of Benzyl (3-chloropropyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, forming stable carbamate linkages that can inhibit or activate enzymatic activity . This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, Benzyl (3-chloropropyl)carbamate can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl (3-chloropropyl)carbamate can change over time due to its stability and degradation properties. The compound is relatively stable under mild conditions but can degrade under extreme pH or temperature . Long-term studies have shown that Benzyl (3-chloropropyl)carbamate can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns

Dosage Effects in Animal Models

The effects of Benzyl (3-chloropropyl)carbamate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Benzyl (3-chloropropyl)carbamate can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

Benzyl (3-chloropropyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through hydrolysis, leading to the formation of benzyl alcohol and 3-chloropropylamine . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of Benzyl (3-chloropropyl)carbamate within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its biochemical activity and interaction with target biomolecules.

Subcellular Localization

Benzyl (3-chloropropyl)carbamate exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: benzyl N-(3-chloropropyl)carbamate can be synthesized through various methods. One common method involves the reaction of benzyl chloroformate with 3-chloropropylamine under basic conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of benzyl (3-chloropropyl)carbamate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: benzyl N-(3-chloropropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group, yielding the corresponding amine.

    Strong Acids/Bases: Trifluoroacetic acid (TFA) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Hydrolysis Products: Benzyl alcohol and the corresponding amine are the major products of hydrolysis.

Comparison with Similar Compounds

    Benzyl (3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of a chlorine atom.

    Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.

    Ethyl carbamate: Another simple carbamate with an ethyl group.

Uniqueness: benzyl N-(3-chloropropyl)carbamate is unique due to its specific structure, which combines a benzyl group with a 3-chloropropyl group. This combination allows for selective reactions and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

benzyl N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZIOSZETONVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599336
Record name Benzyl (3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53602-19-0
Record name Benzyl (3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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